molecular formula C24H20Sn B1683108 Tetraphenyltin CAS No. 595-90-4

Tetraphenyltin

Cat. No.: B1683108
CAS No.: 595-90-4
M. Wt: 427.1 g/mol
InChI Key: CRHIAMBJMSSNNM-UHFFFAOYSA-N
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Description

Tetraphenyltin is an organotin compound with the chemical formula ( \text{Sn(C}_6\text{H}_5\text{)}_4 ). It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Tetraphenyltin is a member of the polycyclic aromatic group of compounds . It is used as a starting material or catalyst in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it has been used in the synthesis of chiral tetraphenylenes based on a [2 + 2 + 2] cycloaddition of triynes . This interaction results in the formation of new compounds with unique properties.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the chemical reactions it is involved in. In the case of the synthesis of chiral tetraphenylenes, this compound contributes to the formation of a new carbon-carbon bond, altering the structure of the reactants .

Pharmacokinetics

It is known that this compound exhibits good thermal stability , which may influence its bioavailability in certain applications.

Result of Action

The result of this compound’s action is the formation of new compounds with unique properties. For example, in the synthesis of chiral tetraphenylenes, this compound helps produce derivatives with good yields and excellent enantioselectivities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of lithography, this compound-based resists have been developed for electron beam and extreme ultraviolet lithography . The performance of these resists can be affected by factors such as the composition of the development solution and the energy of the radiation source .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenyltin can be synthesized through several methods. One common method involves the reaction of chlorobenzene, tin tetrachloride, and sodium metal in dry toluene. The reaction proceeds as follows: [ \text{4 C}_6\text{H}_5\text{Cl} + \text{SnCl}_4 + 4 \text{Na} \rightarrow \text{Sn(C}_6\text{H}_5\text{)}_4 + 4 \text{NaCl} ] This reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetraphenyltin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form lower organotin compounds.

    Substitution: this compound can undergo substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions.

Major Products Formed:

Scientific Research Applications

Tetraphenyltin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Triphenyltin chloride: Another organotin compound with three phenyl groups and one chlorine atom.

    Tetraphenylethene: A compound with a similar phenyl group structure but different central atom.

Comparison:

This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry

Properties

IUPAC Name

tetraphenylstannane
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InChI

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CRHIAMBJMSSNNM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
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Molecular Formula

C24H20Sn
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DSSTOX Substance ID

DTXSID9022071
Record name Tetraphenyl tin
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Molecular Weight

427.1 g/mol
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Physical Description

Dry Powder, White crystalline solid; [Alfa Aesar MSDS]
Record name Stannane, tetraphenyl-
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Record name Tetraphenyltin
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CAS No.

595-90-4
Record name Tetraphenyltin
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Record name Tetraphenyl tin
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Record name Stannane, tetraphenyl-
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Record name TETRAPHENYL TIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetraphenyltin?

A1: this compound has the molecular formula (C6H5)4Sn and a molecular weight of 427.09 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Numerous techniques have been employed for its characterization, including:* Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of bonds, particularly useful for studying the Sn-phenyl bond. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the structure and dynamics of this compound, including phenyl ring rotations and interactions with solvents. [, , , ]* Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, valuable for identifying this compound and its fragments in complex mixtures. []* Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule, revealing information about its electronic structure and conjugation. []

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in a tetragonal system belonging to the space group P42/n. The molecule exhibits tetrahedral symmetry, with the tin atom at the center and the four phenyl rings extending outwards. [, ]

Q4: How does the molecular motion of this compound change with temperature and pressure?

A4: Studies using NMR and neutron scattering have shown that this compound molecules undergo two primary types of motion: * Isotropic Rotation: The entire molecule rotates freely in space. This motion becomes more prominent at higher temperatures. * Phenyl Ring Oscillation/Reorientation: The phenyl rings oscillate about the Sn-C bond and can undergo reorientations. These motions are affected by both temperature and pressure. [, ]

Q5: Is this compound compatible with common organic solvents?

A5: Yes, this compound exhibits good solubility in various non-polar organic solvents, such as benzene, toluene, and chloroform. This solubility is crucial for its use in various chemical reactions and applications. [, ]

Q6: What are some applications of this compound?

A6: While not as widely used as other organotin compounds, this compound has found applications in: * Catalysis: It serves as a co-catalyst in polymerization reactions, particularly in the ring-opening polymerization of lactones and the polymerization of acetylene derivatives. [, , , , ] * Organic Synthesis: It acts as a phenylating agent in reactions with other organometallic compounds. [, ] * Material Science: Its use in developing new materials, such as graphene, for energy storage applications shows promise. []

Q7: How does this compound compare to other phenyltin compounds in terms of toxicity?

A7: Generally, this compound exhibits lower toxicity compared to triphenyltin and diphenyltin compounds. This difference in toxicity is attributed to its relatively low uptake and slower metabolism within organisms. [, ]

Q8: What is the primary route of metabolism for this compound in rats?

A8: Research indicates that the liver plays a significant role in metabolizing this compound in rats. Following oral administration, the compound accumulates rapidly in the liver and is metabolized into diphenyltin as the major metabolite. []

Q9: Does this compound interact with cell membranes?

A9: Unlike triphenyltin and diphenyltin compounds, which readily interact with and disrupt lipid bilayers, this compound shows limited interaction with model membranes. This minimal interaction contributes to its lower toxicity. [, ]

Q10: Has this compound been detected in environmental samples?

A10: While not as extensively studied as other organotin compounds like tributyltin, research has identified this compound in environmental samples, including water, sediments, and mussels. These findings highlight its persistence and potential for bioaccumulation in aquatic ecosystems. [, ]

Q11: What are the environmental concerns associated with this compound?

A11: While less toxic than other phenyltins, its persistence in the environment raises concerns. [] More research is needed to assess its long-term impact on ecosystems.

Q12: Are there efforts to find alternatives to this compound?

A12: Research is ongoing to explore less toxic and more environmentally friendly alternatives for specific applications. These efforts often focus on catalysts with improved biodegradability and lower toxicity profiles. []

Q13: How is the concentration of this compound determined in environmental and biological samples?

A13: Analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are commonly employed to quantify this compound levels in various matrices. [, ]

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